molecular formula C15H19NO2 B2826254 Ethyl 5-sec-butyl-1H-indole-2-carboxylate CAS No. 881041-18-5

Ethyl 5-sec-butyl-1H-indole-2-carboxylate

Cat. No.: B2826254
CAS No.: 881041-18-5
M. Wt: 245.322
InChI Key: NSGRRZKPXZQHGD-UHFFFAOYSA-N
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Description

Ethyl 5-sec-butyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ethyl 5-sec-butyl-1H-indole-2-carboxylate, often involves the Fischer indole synthesis, which is a classic method for constructing the indole ring system. This method typically involves the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions .

Industrial Production Methods

Industrial production of indole derivatives often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which offers advantages in terms of reaction control and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-sec-butyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-sec-butyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 5-butan-2-yl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-4-10(3)11-6-7-13-12(8-11)9-14(16-13)15(17)18-5-2/h6-10,16H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGRRZKPXZQHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC2=C(C=C1)NC(=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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